1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O2/c9-5-2-1-4(16-8(12,13)14)3-6(5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGAFNOWABPAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Routes
1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene can be synthesized through bromination of 2-difluoromethoxy-4-(trifluoromethoxy)benzene using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum chloride. Reaction conditions are critical for achieving selectivity in the bromination process.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules. Its unique substituents enable it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the creation of diverse derivatives.
- Cross-Coupling Reactions : It is frequently employed in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds, essential for constructing larger organic frameworks.
Medicinal Chemistry
In medicinal chemistry, 1-bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene is utilized for developing pharmaceuticals. Its fluorinated structure enhances metabolic stability and bioavailability of drug candidates. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.
Material Science
The compound is also significant in material science, where it is used to synthesize advanced materials with specific electronic and optical properties. The presence of multiple fluorine atoms contributes to unique electronic characteristics that are valuable in developing new materials for electronics and photonics.
Agricultural Chemistry
In agricultural chemistry, this compound acts as an intermediate in synthesizing agrochemicals such as herbicides and pesticides. The incorporation of fluorinated moieties can enhance the efficacy and selectivity of these compounds against target pests while reducing environmental impact.
Inhibition Studies
Research has shown that compounds with trifluoromethyl groups demonstrate increased potency for inhibiting specific biological pathways compared to non-fluorinated analogs. This suggests that 1-bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene may similarly influence biological systems, warranting further investigation into its potential therapeutic applications.
Antimicrobial Activity
Studies on related halogenated compounds have revealed antimicrobial properties, particularly against resistant bacterial strains. As antibiotic resistance becomes a pressing concern, exploring the antimicrobial potential of this compound could lead to new treatments.
Cancer Research
Fluorinated compounds have shown synergistic effects when combined with existing therapies in preclinical trials. This indicates that 1-bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene may also possess anticancer properties worth exploring further.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The presence of halogen atoms and oxygen-containing groups can influence its reactivity and binding affinity to biological targets. The specific mechanism of action would depend on the context in which the compound is used, such as in biological assays or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 1-bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene with structurally related bromobenzenes:
Reactivity in Pd-Catalyzed Arylation
1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene :
- Exhibits high reactivity in Pd(OAc)₂-catalyzed direct arylations, achieving 77% yield with benzothiophene at 150°C .
- The -OCF₃ group at the 4-position enhances electron deficiency, accelerating oxidative addition of the C–Br bond to Pd(0). The -OCF₂H group at the 2-position introduces steric and electronic modulation, favoring C2 selectivity in heteroarenes .
1-Bromo-4-(trifluoromethoxy)benzene :
1-Bromo-3-(trifluoromethoxy)benzene :
Substituent Effects on Reactivity
Electron-Withdrawing Groups (EWGs) :
- -OCF₃ > -OCF₂H > -OCH₃ : The trifluoromethoxy group exerts the strongest electron-withdrawing effect, followed by difluoromethoxy and methoxy. This trend correlates with reaction efficiency in cross-couplings .
- Halogen Substitution : Chloro or fluoro substituents (e.g., 1-bromo-2-chloro-4-(trifluoromethoxy)benzene) enhance electrophilicity but may compete in nucleophilic substitution reactions .
Steric Effects :
- Ortho-substituted derivatives (e.g., 1-bromo-2-(trifluoromethoxy)benzene) show reduced yields with sterically demanding heteroarenes due to hindered Pd coordination .
Biological Activity
1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. The unique combination of bromine and trifluoromethoxy groups introduces distinctive reactivity and biological properties, making it a subject of interest in various research fields.
Chemical Structure and Properties
- Molecular Formula : C8H4BrF5O2
- Molecular Weight : 305.01 g/mol
- CAS Number : 1805024-68-3
The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, which are crucial for biological activity.
Research indicates that compounds like 1-bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene may interact with biological targets through halogen bonding and other non-covalent interactions. These interactions can influence enzyme activity, receptor binding, and overall pharmacodynamics.
Antifungal Activity
Studies have shown that fluorinated compounds can exhibit antifungal properties. For instance, compounds containing CF2X moieties have been reported to target calcium-activated chloride channels, which are implicated in various fungal infections .
Anticancer Potential
Recent investigations into halogenated compounds suggest potential anticancer activities. For example, fluorinated benzene derivatives have been noted for their ability to inhibit E3 ubiquitin-protein ligases, which play critical roles in tumor suppression by regulating p53 levels .
Case Studies
-
Study on Halogenated Compounds :
- In a study examining the biological effects of various halogenated compounds, 1-bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene was assessed for its potential to inhibit specific cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value lower than that of several known chemotherapeutics.
- Reactivity in Organic Synthesis :
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene | Structure | Anticancer, Antifungal | Significant cytotoxicity in breast cancer models |
| 1-Bromo-4-(trifluoromethoxy)benzene | Structure | Moderate Anticancer | Less effective than its difluoromethoxy counterpart |
| 1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene | Structure | Antifungal Activity | Similar mechanism but different efficacy |
Pharmacokinetics
Fluorinated compounds typically exhibit enhanced metabolic stability due to the strong C-F bond. Preliminary data suggest that 1-bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene is resistant to metabolic degradation, allowing for prolonged activity in biological systems.
Preparation Methods
Selective Fluorination and Introduction of Difluoromethoxy and Trifluoromethoxy Groups
Starting from trichloromethoxybenzene or chlorinated phenyl precursors, selective fluorination is conducted using anhydrous hydrogen fluoride (HF) under pressure (0.5–5.0 MPa) and elevated temperatures (50–150 °C), often catalyzed by perfluoroalkyl sulfonyl fluoride catalysts (e.g., perfluoropropyl sulfonic acid fluoride) to yield difluoromethoxy-substituted intermediates.
The molar ratio of HF to the chlorinated precursor is optimized between 2:1 and 20:1, with the best yields observed at 8:1 to 11:1. Catalyst loading is typically 0.001–0.01 mass ratio relative to the precursor, with an optimal range around 0.005–0.006.
Reaction temperature and pressure are critical, with optimal fluorination achieved at 80–90 °C and 2.5–2.8 MPa, respectively.
The trifluoromethoxy group can be introduced by nucleophilic substitution of suitable precursors (e.g., hydroxy or nitro groups) with trifluoromethylating agents such as trifluoromethoxylation reagents under anhydrous and inert atmosphere conditions (N₂ or Ar).
Bromination of Fluorinated Aromatic Precursors
Bromination is commonly performed on fluorinated or alkoxy-substituted benzene derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents.
Catalysts such as iron (Fe) or iron(III) chloride (FeCl₃) facilitate electrophilic aromatic substitution at the desired position.
Reaction solvents include inert halogenated solvents like dichloromethane (DCM) , carbon tetrachloride (CCl₄) , or chloroform (CHCl₃) to control reactivity and prevent over-bromination.
Typical reaction temperatures range from 0 to 25 °C to minimize side reactions and improve regioselectivity.
For example, bromination of 2-fluoro-4-(trifluoromethoxy)benzene to yield 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene is conducted with bromine and iron catalyst at elevated temperatures, followed by purification.
Nucleophilic Substitution and Coupling Reactions
Introduction of difluoromethoxy groups can also be achieved by nucleophilic substitution (SN2) on suitable aromatic precursors bearing leaving groups (e.g., halides or nitro groups) using difluoromethylating agents such as chlorodifluoromethoxy reagents (ClCF₂O−).
These reactions require anhydrous conditions and polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance nucleophilicity.
Catalysts such as copper(I) iodide (CuI) may be employed for Ullmann-type couplings to facilitate the formation of C–O bonds.
Catalytic Hydrogenation and Reduction
In some synthetic routes, intermediates such as nitro-substituted difluoromethoxy derivatives are reduced to amines using hydrogenation catalysts like Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure (0.5–5.0 MPa) at moderate temperatures (0–60 °C).
Solvents used include methanol, ethanol, or ethyl acetate, or sometimes no solvent is used.
Data Table: Typical Reaction Parameters for Preparation Steps
| Step | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Pressure (MPa) | Molar Ratios / Loading | Notes |
|---|---|---|---|---|---|---|
| Selective fluorination | Anhydrous HF, perfluoroalkyl sulfonyl fluoride catalyst | None (HF as solvent/reactant) | 80–90 | 2.5–2.8 | HF:precursor = 8:1–11:1; catalyst 0.005–0.006 mass ratio | Requires pressure vessel, careful handling |
| Bromination | Br₂ or NBS, Fe or FeCl₃ catalyst | DCM, CCl₄, or CHCl₃ | 0–25 | Atmospheric | Br₂:substrate ~1:1 | Temperature control critical for regioselectivity |
| Nucleophilic substitution | Difluoromethylating agents (e.g., ClCF₂O−), CuI catalyst | DMF, THF | -78 to 25 | Atmospheric | Catalyst loading varies | Anhydrous and inert atmosphere required |
| Catalytic hydrogenation | Raney Ni or Pd/C | MeOH, EtOH, ethyl acetate or none | 0–60 | 0.5–5.0 | Catalyst:substrate 1:0.01–0.10 | Hydrogen pressure and temperature optimized for yield |
Research Findings and Optimization Notes
Selective fluorination using HF is highly effective for converting chlorinated methoxybenzenes into difluoromethoxy derivatives with high selectivity and yield when catalyst type and reaction parameters are optimized.
Bromination reactions require careful temperature control and catalyst choice to avoid polybromination and ensure substitution at the correct aromatic position.
Nucleophilic substitution to introduce difluoromethoxy groups is sensitive to moisture and requires strict anhydrous conditions to prevent hydrolysis of reagents and intermediates.
Hydrogenation steps for reducing nitro intermediates to amines proceed efficiently with Raney nickel or Pd/C catalysts under mild conditions, enabling further functionalization.
Industrial-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions, improve safety (especially handling HF and bromine), and enhance scalability.
Q & A
Q. What are the optimal synthetic routes for 1-Bromo-2-difluoromethoxy-4-(trifluoromethoxy)benzene in laboratory settings?
- Methodological Answer: The synthesis typically involves bromination of a precursor such as 2-difluoromethoxy-4-(trifluoromethoxy)benzene using bromine (Br₂) in the presence of FeBr₃ or Fe as a catalyst. Reaction conditions (e.g., 50–80°C, inert atmosphere) must be tightly controlled to avoid over-bromination. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Comparative studies suggest that FeBr₃ yields higher regioselectivity than Fe due to its stronger Lewis acidity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: Analyze ¹⁹F NMR for distinct signals from difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups. ¹H NMR can confirm aromatic protons and absence of impurities.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).
- X-ray Crystallography: Resolve bond angles and steric effects influenced by bulky substituents. Diffraction data should be processed using SHELX software for accuracy .
Q. What solvent systems are suitable for reactivity studies involving this compound?
- Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s lipophilic fluorinated groups. For nucleophilic aromatic substitution, THF or acetonitrile is preferred. Solvent choice should align with reaction mechanisms—e.g., DMSO may stabilize transition states in SNAr reactions .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (difluoromethoxy and trifluoromethoxy) influence cross-coupling reactivity?
- Methodological Answer: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing electron density on the benzene ring and directing electrophilic attacks to the para position relative to bromine. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) require optimized ligand ratios to overcome steric hindrance from the difluoromethoxy group. Kinetic studies show slower reaction rates compared to non-fluorinated analogs, necessitating higher temperatures (80–100°C) .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Methodological Answer: Antifungal assays (e.g., against Candida albicans) report variable IC₅₀ values (2–10 µM), possibly due to differences in assay protocols. To resolve discrepancies:
- Standardize testing conditions (e.g., broth microdilution vs. agar diffusion).
- Use isogenic fungal strains to isolate target-specific effects.
- Validate results with computational docking studies (e.g., AutoDock Vina) to predict binding affinity to fungal CYP51 .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess metabolic pathways, such as oxidative defluorination or debromination. ADMET predictors (e.g., SwissADME) highlight risks of hepatotoxicity due to bromine’s potential to form reactive metabolites. Molecular dynamics simulations (GROMACS) model interactions with cytochrome P450 enzymes, identifying metabolic hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
